molecular formula C21H26N2O2S B15152770 2-[(1-{2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)sulfanyl]ethanol

2-[(1-{2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)sulfanyl]ethanol

Katalognummer: B15152770
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: PVOSZMWXLLCCCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol is a complex organic compound with a unique structure that combines a benzodiazole ring, a phenoxy group, and a sulfanyl ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol typically involves multiple steps. One common route starts with the preparation of the benzodiazole ring, followed by the introduction of the phenoxyethyl group and the sulfanyl ethanol moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity, while the sulfanyl ethanol moiety can participate in redox reactions, influencing cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol
  • 2-isopropyl-4-methylanisole
  • 2-isopropyl-4-methoxyphenol

Uniqueness

2-({1-[2-(2-isopropyl-4-methylphenoxy)ethyl]-1,3-benzodiazol-2-yl}sulfanyl)ethanol is unique due to its combination of a benzodiazole ring, a phenoxy group, and a sulfanyl ethanol moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C21H26N2O2S

Molekulargewicht

370.5 g/mol

IUPAC-Name

2-[1-[2-(4-methyl-2-propan-2-ylphenoxy)ethyl]benzimidazol-2-yl]sulfanylethanol

InChI

InChI=1S/C21H26N2O2S/c1-15(2)17-14-16(3)8-9-20(17)25-12-10-23-19-7-5-4-6-18(19)22-21(23)26-13-11-24/h4-9,14-15,24H,10-13H2,1-3H3

InChI-Schlüssel

PVOSZMWXLLCCCQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCO)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.